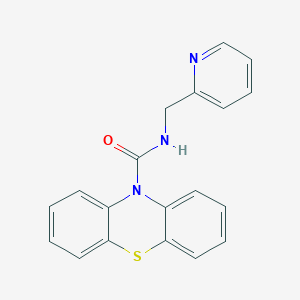

N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide involves complex organic reactions. A study describes the synthesis of 2-oxo-N-[(10H-phenothiazin-10-yl)alkyl] derivatives of azetidine-1-carboxamides, which shares a similar phenothiazine core (Sharma et al., 2012). Another relevant synthesis involves the preparation of 10H-phenothiazines using a copper/N-methoxy-1H-pyrrole-2-carboxamide catalyst system, highlighting a method for constructing the phenothiazine scaffold (Huang et al., 2014).

Molecular Structure Analysis

The molecular structure of phenothiazine derivatives, including N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide, is crucial for their chemical behavior. Spectroscopic investigations of vinyl-substituted 10H-phenothiazine derivatives have been conducted to understand the electronic structure and intramolecular interactions, which could be relevant for understanding the properties of N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide (Lin & Chang, 2009).

Chemical Reactions and Properties

Phenothiazine derivatives participate in various chemical reactions, reflecting their chemical properties. For instance, the reaction of methyl ketones and (hetero)arylcarboxamides with N,N-Dimethylacetamide Dimethyl Acetal provides insights into the chemical reactivity of compounds containing the phenothiazine unit (Prek et al., 2015).

Aplicaciones Científicas De Investigación

Anticancer and Antioxidant Activities

A new compound structurally related to phenothiazine was synthesized and characterized, displaying significant anticancer and antioxidant activities. This suggests potential therapeutic applications for N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide in cancer treatment and as an antioxidant agent, given the structural similarities (Heywood, 2019).

Antituberculosis Agents

Compounds with the pyridine carboxamide group have shown excellent in vitro activity against Mycobacterium tuberculosis, including drug-susceptible and multidrug-resistant strains. This indicates the potential of N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide in antituberculosis research (Wu et al., 2016).

Antimicrobial Activity

Research on pyridine derivatives, including those similar to the phenothiazine family, has demonstrated potent antimicrobial properties. This suggests a possible application in developing new antimicrobial agents, highlighting the relevance of exploring the biological activities of N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide (Abdel-rahman et al., 2002).

Photocatalytic Applications

Phenothiazine derivatives have been utilized as photocatalysts for radical dehalogenation reactions, indicating the potential for N-(2-pyridinylmethyl)-10H-phenothiazine-10-carboxamide in photoredox catalysis and organic synthesis applications (Discekici et al., 2015).

Molecular Engineering

The carboxamide-pyridine N-oxide heterosynthon has been exploited in crystal engineering and pharmaceutical cocrystals, suggesting potential applications in material science and drug formulation research (Reddy et al., 2006).

Propiedades

IUPAC Name |

N-(pyridin-2-ylmethyl)phenothiazine-10-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15N3OS/c23-19(21-13-14-7-5-6-12-20-14)22-15-8-1-3-10-17(15)24-18-11-4-2-9-16(18)22/h1-12H,13H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXOHFJHZWJHLC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N(C3=CC=CC=C3S2)C(=O)NCC4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N~1~-{3,5-dichloro-2-[(2,4-dichlorobenzyl)oxy]benzylidene}-1H-tetrazole-1,5-diamine](/img/structure/B5553456.png)

![5-ethyl-2,3-dimethyl-N-[(3R*,4R*)-4-morpholin-4-yltetrahydrofuran-3-yl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5553465.png)

![4-(1-azepanyl)-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B5553469.png)

![2-({2-[(2,2-diphenylcyclopropyl)carbonyl]hydrazino}carbonyl)benzoic acid](/img/structure/B5553475.png)

![2-methoxy-5-[(2-oxo-5-phenyl-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B5553490.png)

![3-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-4,5,6,7-tetrahydro-1-benzothiophen-2-amine](/img/structure/B5553502.png)

![N-methyl-4-[(3-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5553509.png)

![4-[4-(difluoromethoxy)benzoyl]-5-methyl-1-(3-methylphenyl)-2-piperazinone](/img/structure/B5553510.png)

![3-(3-hydroxy-3-methylbutyl)-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]benzamide](/img/structure/B5553518.png)

![N-({5-[(dimethylamino)carbonyl]-2-furyl}methyl)-5-oxo-1-(3-pyridinylmethyl)-3-pyrrolidinecarboxamide](/img/structure/B5553521.png)

![[3-allyl-1-(2-chloro-4-fluorobenzyl)piperidin-3-yl]methanol](/img/structure/B5553541.png)

![4-[(cyclohexylamino)sulfonyl]-N-(5-methyl-3-isoxazolyl)-2-thiophenecarboxamide](/img/structure/B5553549.png)